molecular formula C13H17NO3 B14258818 2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-3-methyl-, ethyl ester CAS No. 274676-24-3

2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-3-methyl-, ethyl ester

Cat. No.: B14258818
CAS No.: 274676-24-3
M. Wt: 235.28 g/mol
InChI Key: JLCXIMIJSPLXFI-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-3-methyl-, ethyl ester is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-3-methyl-, ethyl ester can be achieved through several methods. One common approach involves the cyclization of o-aminophenols with phenacyl bromides in the presence of a base such as potassium carbonate (K2CO3) in an ionic liquid medium . This method is efficient and environmentally friendly, providing high yields of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The use of microwave irradiation in solvent-free conditions has also been explored to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-3-methyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogens for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of substituted benzoxazine derivatives.

Scientific Research Applications

2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-3-methyl-, ethyl ester has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-3-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-3-methyl-, ethyl ester is unique due to its specific structure and the presence of the ethyl ester group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

274676-24-3

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 2-(3-methyl-2,4-dihydro-1,4-benzoxazin-3-yl)acetate

InChI

InChI=1S/C13H17NO3/c1-3-16-12(15)8-13(2)9-17-11-7-5-4-6-10(11)14-13/h4-7,14H,3,8-9H2,1-2H3

InChI Key

JLCXIMIJSPLXFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(COC2=CC=CC=C2N1)C

Origin of Product

United States

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